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Introduction
Nitration, the introduction of a nitro group (-NO₂) onto an organic substrate, is a fundamental

and widely utilized transformation in organic synthesis. The resulting nitroaromatic and

nitroaliphatic compounds are crucial intermediates in the production of a vast array of

commercially important products, including pharmaceuticals, agrochemicals, dyes, and

explosives.[1][2] Nitric acid (HNO₃), particularly in combination with a strong acid catalyst such

as sulfuric acid (H₂SO₄), is the most common and cost-effective nitrating agent employed in

both laboratory and industrial settings.[3] This mixture, often referred to as "mixed acid,"

generates the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the

electrophilic aromatic substitution (EAS) reaction with aromatic compounds.[4][5][6]

This document provides detailed application notes and experimental protocols for the use of

nitric acid as a nitrating agent in organic synthesis, with a focus on aromatic compounds. It

includes quantitative data on reaction outcomes, step-by-step procedures for key experiments,

and visual diagrams to illustrate reaction mechanisms and workflows.

Principles of Nitration with Nitric Acid
The nitration of aromatic compounds with mixed acid proceeds via an electrophilic aromatic

substitution mechanism. The key steps are:
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Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, leading to

the formation of the nitronium ion (NO₂⁺), a potent electrophile.[7][8][9]

Electrophilic Attack: The electron-rich π system of the aromatic ring attacks the nitronium ion,

forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma

complex.[6]

Deprotonation: A weak base, typically water or the bisulfate ion (HSO₄⁻), removes a proton

from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and

yielding the nitroaromatic product.[5]

The reactivity and regioselectivity of the nitration reaction are significantly influenced by the

nature of the substituents already present on the aromatic ring. Electron-donating groups (e.g.,

-CH₃, -OH) activate the ring towards electrophilic attack and direct the incoming nitro group to

the ortho and para positions.[10] Conversely, electron-withdrawing groups (e.g., -COOCH₃, -

NO₂) deactivate the ring and direct the incoming nitro group to the meta position.[7][10]

Quantitative Data on Aromatic Nitration
The following tables summarize quantitative data for the nitration of various aromatic substrates

using nitric acid.

Table 1: Nitration of Benzene and Toluene
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Substrate
Nitrating
Agent

Temperatur
e (°C)

Product(s)
Isomer
Distribution
(%)

Yield (%)

Benzene
Conc. HNO₃ /

Conc. H₂SO₄
< 50 Nitrobenzene N/A ~80-90[3]

Benzene
Conc. HNO₃ /

Conc. H₂SO₄
55-60 Nitrobenzene N/A

Not

specified[11]

[12]

Benzene
Conc. HNO₃ /

Conc. H₂SO₄
100

1,3-

Dinitrobenzen

e

N/A ~90[12]

Toluene
Conc. HNO₃ /

Conc. H₂SO₄
< 5

Mononitrotolu

enes

o-: 58.5, m-:

4.5, p-: 37

Not

specified[13]

Toluene
Conc. HNO₃ /

Conc. H₂SO₄
Room Temp

Mononitrotolu

enes

o-: 56, m-: 3,

p-: 41

Not

specified[14]

Table 2: Nitration of Substituted Benzenes
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Substrate
Nitrating
Agent

Temperatur
e (°C)

Major
Product(s)

Isomer
Distribution
(%)

Yield (%)

Methyl

Benzoate

Conc. HNO₃ /

Conc. H₂SO₄
< 15

Methyl 3-

nitrobenzoate
Major: m- ~77[2]

Phenol Dilute HNO₃ Room Temp

o-

Nitrophenol,

p-Nitrophenol

o-: 30-40, p-:

10-15

~35 (o-), ~12

(p-)[15][16]

Chlorobenze

ne

Conc. HNO₃ /

Conc. H₂SO₄
Not specified

1-Chloro-2-

nitrobenzene,

1-Chloro-4-

nitrobenzene

o-: 30, m-: 0,

p-: 70

Not

specified[14]

Bromobenze

ne

Conc. HNO₃ /

Conc. H₂SO₄
Not specified

1-Bromo-2-

nitrobenzene,

1-Bromo-4-

nitrobenzene

o-: 38, m-: 0,

p-: 62

Not

specified[14]

Experimental Protocols
Safety Precautions: The following protocols involve the use of concentrated nitric acid and

sulfuric acid, which are highly corrosive and strong oxidizing agents.[17][18] Always work in a

well-ventilated fume hood and wear appropriate personal protective equipment (PPE),

including safety goggles, a lab coat, and acid-resistant gloves.[18] Nitration reactions are often

highly exothermic and require careful temperature control to prevent runaway reactions and the

formation of undesired byproducts.[19]

Protocol 1: Synthesis of Nitrobenzene
This protocol describes the mononitration of benzene to produce nitrobenzene.

Materials:

Concentrated nitric acid (HNO₃)

Concentrated sulfuric acid (H₂SO₄)
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Benzene

Ice

Cold water

Sodium bicarbonate solution (5%)

Anhydrous calcium chloride or sodium sulfate

Round-bottom flask

Dropping funnel

Stir bar and magnetic stirrer

Ice bath

Separatory funnel

Distillation apparatus

Procedure:

In a round-bottom flask equipped with a stir bar, carefully add 7 mL of concentrated nitric
acid.[11]

Place the flask in an ice bath and slowly add 8 mL of concentrated sulfuric acid with

continuous stirring.[11] This mixture is the nitrating acid.

In a dropping funnel, place 6 mL of benzene.[11]

Add the benzene dropwise to the cold, stirring nitrating acid over a period of 15-20 minutes,

ensuring the temperature of the reaction mixture does not exceed 50 °C.[8][11]

After the addition is complete, remove the ice bath and allow the mixture to warm to room

temperature. Then, heat the mixture to 55-60 °C and maintain this temperature with

continuous stirring for one hour.[11]
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Allow the reaction mixture to cool to room temperature. Two distinct layers should be visible.

[11]

Carefully pour the mixture into a separatory funnel. The lower layer consists of the spent

acids, and the upper layer is the crude nitrobenzene.[11]

Separate the layers and discard the lower acidic layer.

Wash the organic layer (nitrobenzene) sequentially with 50 mL of cold water, 50 mL of 5%

sodium bicarbonate solution, and finally with another 50 mL of cold water.[20]

Dry the crude nitrobenzene over anhydrous calcium chloride or sodium sulfate.

Purify the nitrobenzene by distillation, collecting the fraction that boils at 210-211 °C.[12]

Protocol 2: Synthesis of Mononitrotoluenes
This protocol describes the mononitration of toluene, which yields a mixture of ortho- and para-

nitrotoluene.

Materials:

Concentrated nitric acid (HNO₃)

Concentrated sulfuric acid (H₂SO₄)

Toluene

Diethyl ether

10% Sodium bicarbonate solution

Anhydrous sodium sulfate

Conical vial with a spin vane

Crystallizing dish

Stirrer
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Separatory funnel

Procedure:

Place a 5 mL conical vial equipped with a spin vane in a crystallizing dish filled with an ice-

water bath on a magnetic stirrer.[1]

Add 1.0 mL of concentrated nitric acid to the vial.[1]

While stirring, slowly add 1.0 mL of concentrated sulfuric acid.[1]

After the addition of sulfuric acid is complete, add 1.0 mL of toluene dropwise over a period

of 5 minutes. The reaction is exothermic, so the addition rate should be controlled to prevent

boiling.[1]

After the addition is complete, allow the reaction mixture to warm to room temperature while

stirring and continue to stir for an additional 5 minutes.[1]

Transfer the reaction mixture to a small separatory funnel containing 10 mL of water.[1]

Rinse the conical vial with 4 mL of diethyl ether and add the rinsing to the separatory funnel.

Repeat this rinsing step with another 4 mL of diethyl ether.[1]

Gently shake the separatory funnel, venting frequently to release any pressure buildup. Allow

the layers to separate and remove the lower aqueous layer.[1]

Wash the organic layer with 10 mL of 10% sodium bicarbonate solution, followed by a wash

with 5 mL of water.[1]

Dry the organic layer over anhydrous sodium sulfate.[1]

The solvent can be removed by evaporation at low temperature to yield the mixture of

nitrotoluene isomers.[1]

The product can be analyzed by gas chromatography-mass spectrometry (GC-MS) to

determine the isomer ratio.[21][22]

Protocol 3: Synthesis of Methyl 3-Nitrobenzoate
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This protocol describes the nitration of methyl benzoate, a deactivated aromatic ring, to yield

the meta-substituted product.

Materials:

Methyl benzoate

Concentrated sulfuric acid (H₂SO₄)

Concentrated nitric acid (HNO₃)

Crushed ice

Methanol (ice-cold)

Conical flask

Ice-water bath

Glass dropping pipette

Hirsch funnel for vacuum filtration

Procedure:

Weigh 2.0 g of methyl benzoate into a 50 cm³ conical flask.[4]

Slowly add 4 cm³ of concentrated sulfuric acid to the methyl benzoate with swirling to ensure

thorough mixing. Cool the mixture in an ice-water bath.[4]

In a separate dry test tube, carefully transfer 1.5 cm³ of concentrated nitric acid and cool it

in the ice-water bath. Slowly add 1.5 cm³ of concentrated sulfuric acid to the nitric acid with

swirling. This is the nitrating mixture.[4]

Using a glass dropping pipette, add the nitrating mixture very slowly (over about 15 minutes)

to the stirring methyl benzoate/sulfuric acid mixture, keeping the temperature of the reaction

below 6 °C.[4]
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Once the addition is complete, allow the flask to stand at room temperature for 15 minutes.

[4]

Carefully pour the reaction mixture onto approximately 20 g of crushed ice in a beaker,

stirring the ice throughout the addition. A solid product, methyl 3-nitrobenzoate, will

precipitate.[4]

Allow the ice to melt completely and then isolate the solid product by vacuum filtration using

a Hirsch funnel.[23]

Wash the crude product with a small amount of ice-cold water, followed by a small amount of

ice-cold methanol.[23][24]

The crude product can be purified by recrystallization from a water/ethanol mixture.[4]
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Caption: Mechanism of Electrophilic Aromatic Nitration.
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Caption: Workflow for the Synthesis of Nitrobenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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